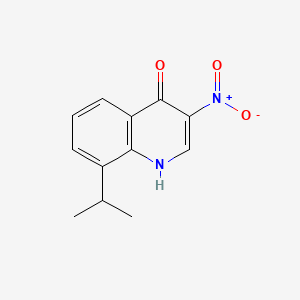![molecular formula C4H6ClFO4S B13481381 3-[(Chlorocarbonyl)oxy]propane-1-sulfonyl fluoride](/img/structure/B13481381.png)
3-[(Chlorocarbonyl)oxy]propane-1-sulfonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(Chlorocarbonyl)oxy]propane-1-sulfonyl fluoride is a chemical compound with the molecular formula C4H6ClFO4S. It is known for its reactivity and utility in various chemical processes, particularly in organic synthesis and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Chlorocarbonyl)oxy]propane-1-sulfonyl fluoride typically involves the reaction of propane-1-sulfonyl fluoride with phosgene (COCl2). The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Propane-1-sulfonyl fluoride+Phosgene→3-[(Chlorocarbonyl)oxy]propane-1-sulfonyl fluoride
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and solvents may also be employed to enhance the reaction efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(Chlorocarbonyl)oxy]propane-1-sulfonyl fluoride undergoes various types of chemical reactions, including:
Nucleophilic substitution: The compound can react with nucleophiles such as amines, alcohols, and thiols to form corresponding substituted products.
Hydrolysis: In the presence of water, it can hydrolyze to form propane-1-sulfonyl fluoride and hydrochloric acid.
Reduction: The compound can be reduced to form propane-1-sulfonyl fluoride and other reduced products.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in organic solvents such as dichloromethane or acetonitrile.
Hydrolysis: Water or aqueous solutions are used as reagents, often under acidic or basic conditions to facilitate the reaction.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Nucleophilic substitution: Substituted propane-1-sulfonyl fluoride derivatives.
Hydrolysis: Propane-1-sulfonyl fluoride and hydrochloric acid.
Reduction: Reduced forms of propane-1-sulfonyl fluoride.
Applications De Recherche Scientifique
3-[(Chlorocarbonyl)oxy]propane-1-sulfonyl fluoride has several applications in scientific research, including:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, particularly in the formation of sulfonyl derivatives.
Pharmaceuticals: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Biological Studies: It is employed in biochemical research to study enzyme inhibition and protein modification.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-[(Chlorocarbonyl)oxy]propane-1-sulfonyl fluoride involves its reactivity towards nucleophiles. The compound acts as an electrophile, reacting with nucleophilic species to form covalent bonds. This reactivity is utilized in various chemical transformations and modifications of biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Propane-1-sulfonyl fluoride: A precursor and related compound with similar reactivity.
Chlorosulfonyl isocyanate: Another sulfonyl-containing compound with electrophilic properties.
Methanesulfonyl chloride: A commonly used sulfonylating agent in organic synthesis.
Uniqueness
3-[(Chlorocarbonyl)oxy]propane-1-sulfonyl fluoride is unique due to its dual functional groups (chlorocarbonyl and sulfonyl fluoride), which provide distinct reactivity patterns. This makes it a versatile reagent in organic synthesis and industrial applications.
Propriétés
Formule moléculaire |
C4H6ClFO4S |
|---|---|
Poids moléculaire |
204.61 g/mol |
Nom IUPAC |
3-fluorosulfonylpropyl carbonochloridate |
InChI |
InChI=1S/C4H6ClFO4S/c5-4(7)10-2-1-3-11(6,8)9/h1-3H2 |
Clé InChI |
PGIGJLPZQRESJE-UHFFFAOYSA-N |
SMILES canonique |
C(COC(=O)Cl)CS(=O)(=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



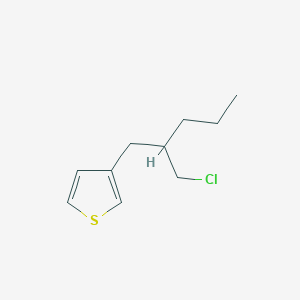

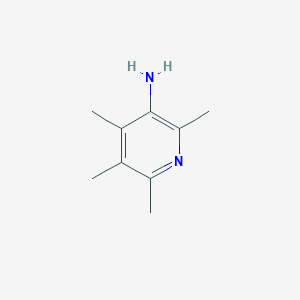
![4-[Acetyl(methyl)amino]benzene-1-sulfonyl fluoride](/img/structure/B13481323.png)
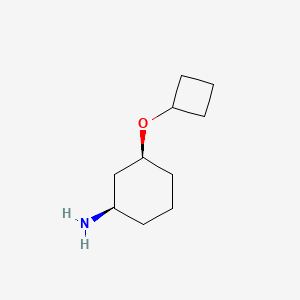
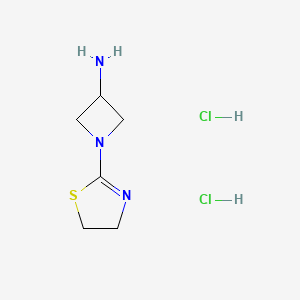
![tert-butyl N-{[4-(dimethylphosphoryl)phenyl]methyl}carbamate](/img/structure/B13481341.png)


